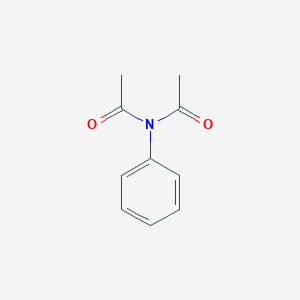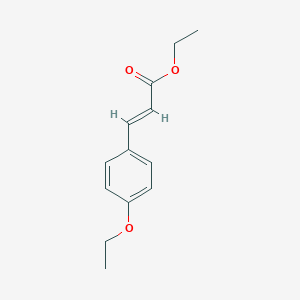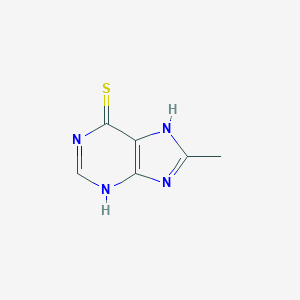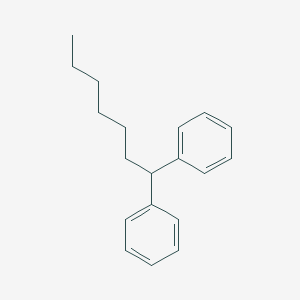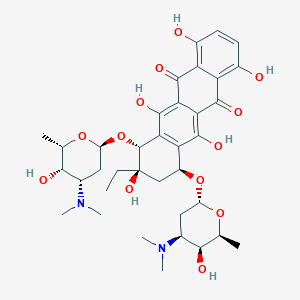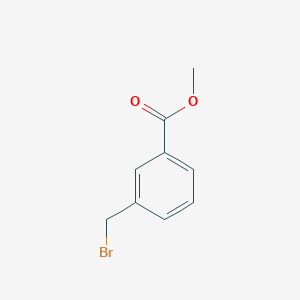
3-(溴甲基)苯甲酸甲酯
概述
描述
Synthesis Analysis Methyl 3-(bromomethyl)benzoate and related compounds can be synthesized through various chemical reactions involving bromination, esterification, and interactions with different aldehydes and reagents. A notable synthesis approach involves reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions to yield high product yields (Bi Yun-mei, 2012). Another synthesis path includes the reaction of methyl 3-bromomethylbut-3-enoate with various aldehydes in the presence of zinc, demonstrating the versatility in synthesizing related esters (I. V. Mineeva & O. Kulinkovich, 2008).
Molecular Structure Analysis The molecular structure of methyl 3-(bromomethyl)benzoate and its analogs can be elucidated through crystallographic studies, revealing interactions such as C—H⋯O hydrogen bonds and Br⋯O interactions. These studies provide insights into the two-dimensional architectures formed by these compounds, emphasizing the role of bromo and methoxymethoxy groups in the overall molecular conformation (P. A. Suchetan et al., 2016).
Chemical Reactions and Properties Methyl 3-(bromomethyl)benzoate participates in various chemical reactions, including condensation with aldehydes, reactions with tributylchlorostannane, and interactions with zinc complexes to form α-methylene-γ-lactones. These reactions highlight the compound's reactivity and potential as a precursor for further synthetic applications (S. Drewes et al., 1995).
Physical Properties Analysis Physical properties of methyl 3-(bromomethyl)benzoate derivatives, such as their crystal structures, can vary significantly based on the substituents and reaction conditions. The tightness of molecular packing and the arrangement of functional groups influence the compound's physical state and stability, as demonstrated in various X-ray structure determinations (P. Jones et al., 2012).
Chemical Properties Analysis The chemical properties of methyl 3-(bromomethyl)benzoate, including its reactivity and interactions with other compounds, can be influenced by the presence of bromomethyl and benzoate groups. These groups facilitate a wide range of reactions, offering versatility in synthetic chemistry applications. The compound's ability to undergo reactions with dimethyl malonate and methyl acetoacetate, for instance, highlights its utility as a synthetic equivalent in various organic syntheses (V. Vasin et al., 2016).
科学研究应用
合成与产率优化: Bi Yun-mei (2012) 的一项研究重点是合成类似化合物 4-(溴甲基)苯甲酸甲酯,并优化合成条件以实现 90.5% 的高产率 (Bi Yun-mei,2012 年)。
与金属介导的酯反应: S. Drewes 等人 (1995) 的研究探讨了 2-溴甲基丙-2-烯酸甲酯与各种醛的反应,证明了该化合物在形成 α-亚甲基-γ-内酯中的用途 (Drewes、Taylor、Ramesar、Field,1995 年)。
晶体结构分析: P. A. Suchetan 等人 (2016) 比较了 4-溴-2-(甲氧基甲氧基)苯甲酸甲酯及其相关化合物的晶体结构,提供了对这些化合物的分子结构和相互作用的见解 (Suchetan、Suneetha、Naveen、Lokanath、Krishna Murthy,2016 年)。
在生物合成中的用途: D. B. Harper 等人 (1989) 的一项研究发现,氯甲烷充当苯甲酸和呋喃酸甲酯在 Phellinus pomaceus 中生物合成的甲基供体,而 3-(溴甲基)苯甲酸甲酯等溴甲烷可能在这些过程中发挥作用 (Harper、Hamilton、Kennedy、McNally,1989 年)。
热反应: Mari Inoki 等人 (1997) 的研究调查了碱金属 4-(溴甲基)苯甲酸盐在本体中的热反应,这与了解该化合物在不同条件下的稳定性和反应性有关 (Inoki、Akutsu、Fang、Mitsui、Kasashima、Naruchi,1997 年)。
合成与与醛的反应: I. V. Mineeva 和 O. Kulinkovich (2008) 合成了 3-溴甲基丁-3-烯酸甲酯,并研究了它与各种醛的反应,证明了在有机合成中的潜在应用 (Mineeva、Kulinkovich,2008 年)。
安全和危害
属性
IUPAC Name |
methyl 3-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHSMQQNPRLEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333760 | |
| Record name | Methyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)benzoate | |
CAS RN |
1129-28-8 | |
| Record name | Methyl 3-(bromomethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

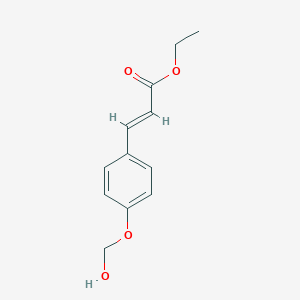
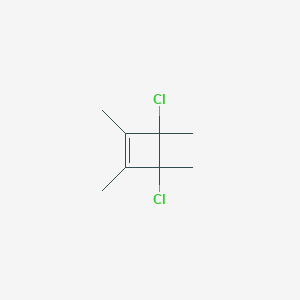
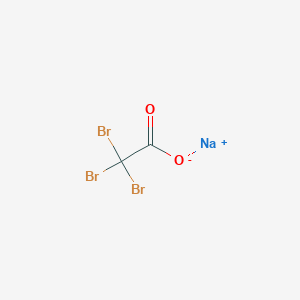
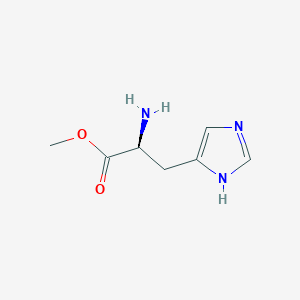
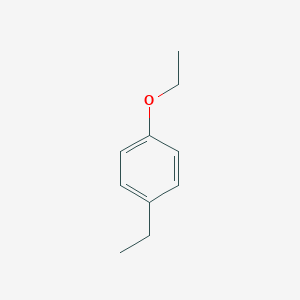
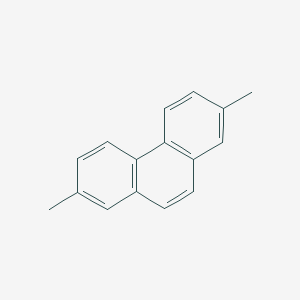
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)

